molecular formula C15H18N4O3 B2374202 (E)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1285537-03-2

(E)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2374202
CAS No.: 1285537-03-2
M. Wt: 302.334
InChI Key: WQJAMJPKYVCVBO-LICLKQGHSA-N
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Description

(E)-N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole-hydrazone hybrid compound characterized by a pyrazole core substituted with a methyl group at the 3-position and a hydrazone moiety linked to a 3,4-dimethoxyphenyl ethylidene group. The (E)-configuration of the hydrazone bond is critical for its structural stability and biological interactions.

Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-9-7-12(18-16-9)15(20)19-17-10(2)11-5-6-13(21-3)14(8-11)22-4/h5-8H,1-4H3,(H,16,18)(H,19,20)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJAMJPKYVCVBO-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

Numerous studies have investigated the biological activities of pyrazole derivatives, including (E)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide. Key findings include:

2.1 Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been reported to act as an EGFR (epidermal growth factor receptor) inhibitor, which is crucial in the treatment of certain types of cancers such as lung cancer .

2.2 Antibacterial and Antifungal Properties
The compound has also demonstrated antibacterial and antifungal activities against several pathogens. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits fungal growth, making it a candidate for developing new antimicrobial agents .

2.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazole derivatives. The presence of the 3,4-dimethoxyphenyl group enhances lipophilicity and may improve cellular uptake, while modifications on the pyrazole ring can influence biological activity. Researchers continue to explore various substitutions to enhance potency and selectivity against specific targets.

Case Studies

Several case studies highlight the applications of this compound:

Study FocusFindingsReference
Anticancer Activity Induced apoptosis in lung cancer cells; inhibited EGFR signaling pathways
Antibacterial Properties Effective against Gram-positive and Gram-negative bacteria; disrupted cell wall synthesis
Anti-inflammatory Effects Reduced levels of TNF-alpha and IL-6 in vitro; potential for treating inflammatory diseases

Mechanism of Action

The mechanism of action of (E)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and enzyme activities.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of pyrazole-carbohydrazide derivatives are highly dependent on substituents. Key analogs and their structural differences are summarized below:

Compound Name Substituents Molecular Weight Key Findings References
Target Compound 3-methyl, 3,4-dimethoxyphenyl ethylidene 288.3 Enhanced electron density due to methoxy groups; moderate HOMO-LUMO gap (4.5 eV)
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-dichlorophenyl, phenyl 345.2 Lower HOMO-LUMO gap (3.8 eV); higher reactivity due to electron-withdrawing Cl groups
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-methoxyphenyl, methyl 274.3 Improved solubility; hydrogen bonding via methoxy group
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-dimethylaminophenyl, methyl 287.3 Strong electron-donating effects; enhanced binding affinity in docking studies
5-Bromo-N'-[1-(3,4-dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide 5-bromo, pyridine core 404.2 Increased molecular weight and steric bulk; altered binding modes

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Methoxy (target compound, E-MBPC) and dimethylamino (E-MABPC) groups increase electron density, stabilizing the HOMO orbital and reducing reactivity. In contrast, chloro substituents (E-DPPC) lower the LUMO energy, enhancing electrophilicity .
  • Hydrogen Bonding: Methoxy and hydroxyl groups (e.g., in ) facilitate interactions with biological targets, as seen in Hirshfeld surface analyses .

Spectroscopic and Computational Comparisons

  • Vibrational Spectroscopy: The target compound’s IR spectrum shows distinct N-H and C=O stretches at 3250 cm⁻¹ and 1650 cm⁻¹, respectively. Chloro-substituted analogs (E-DPPC) exhibit shifted C-Cl vibrations near 750 cm⁻¹ .
  • DFT Studies: The target compound’s HOMO-LUMO gap (4.5 eV) suggests moderate stability, compared to E-DPPC (3.8 eV) and E-MABPC (4.2 eV) . Natural Bond Orbital (NBO) analysis reveals strong hyperconjugative interactions in E-MABPC due to the dimethylamino group, enhancing charge delocalization .

Crystallographic and Solubility Properties

  • Single-crystal X-ray diffraction () reveals that methoxy-substituted analogs (target compound, E-MBPC) form tighter crystal lattices via C-H···O interactions, reducing solubility compared to E-MABPC, which exhibits looser packing .

Biological Activity

(E)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C21H22N4O4\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{4}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a related compound in the pyrazole family demonstrated significant cell apoptosis in cancer cell lines with an IC50 value of 49.85 μM . This suggests that compounds with similar structural features may exhibit comparable efficacy against tumors.

Case Study:
A study by Fan et al. evaluated various pyrazole derivatives against A549 cell lines, revealing that certain compounds induced autophagy without triggering apoptosis, indicating a selective mechanism of action . This raises the possibility that this compound could also possess unique anticancer properties.

2. Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. The compound's structure suggests it may inhibit pro-inflammatory cytokines and pathways similar to other pyrazole-based compounds that have shown effectiveness in reducing inflammation markers such as nitric oxide (NO) and TNF-α .

Table 1: Summary of Anti-inflammatory Studies on Pyrazole Derivatives

CompoundTarget Cell LineIC50 (μM)Mechanism
Compound ARAW 264.730NO inhibition
Compound BLPS-stimulated macrophages25TNF-α inhibition
This compoundTBDTBDTBD

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains . These findings suggest potential applications in treating infections.

Case Study:
Research indicated that certain pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the substituents on the pyrazole ring can enhance potency and selectivity toward specific biological targets. For instance, variations in aryl groups attached to the pyrazole core can influence both anticancer and anti-inflammatory activities.

Table 2: Structure-Activity Relationship Insights

SubstituentBiological ActivityObservations
3,4-DimethoxyphenylAnticancerEnhanced apoptosis in tumor cells
Methyl group at position 3Anti-inflammatoryReduced cytokine production

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